![molecular formula C12H8I4S2Si B14273298 1,1',3,3'-Tetraiodo-4H,4'H,6H,6'H-5,5'-spirobi[silolo[3,4-c]thiophene] CAS No. 138452-52-5](/img/structure/B14273298.png)
1,1',3,3'-Tetraiodo-4H,4'H,6H,6'H-5,5'-spirobi[silolo[3,4-c]thiophene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’,3,3’-Tetraiodo-4H,4’H,6H,6’H-5,5’-spirobi[silolo[3,4-c]thiophene] is a complex organosilicon compound characterized by the presence of iodine atoms and a spirobi structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,3,3’-Tetraiodo-4H,4’H,6H,6’H-5,5’-spirobi[silolo[3,4-c]thiophene] typically involves the iodination of a precursor silolo[3,4-c]thiophene compound. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the introduction of iodine atoms at the desired positions on the molecule. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve efficient production on a larger scale.
化学反应分析
Types of Reactions
1,1’,3,3’-Tetraiodo-4H,4’H,6H,6’H-5,5’-spirobi[silolo[3,4-c]thiophene] can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace iodine atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学研究应用
1,1’,3,3’-Tetraiodo-4H,4’H,6H,6’H-5,5’-spirobi[silolo[3,4-c]thiophene] has several scientific research applications:
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Its unique structure makes it suitable for use in chemical sensors for detecting various analytes.
Catalysis: It can act as a catalyst or catalyst precursor in various organic reactions.
作用机制
The mechanism by which 1,1’,3,3’-Tetraiodo-4H,4’H,6H,6’H-5,5’-spirobi[silolo[3,4-c]thiophene] exerts its effects is largely dependent on its chemical structure and the specific application. In organic electronics, for example, its spirobi structure and the presence of iodine atoms contribute to its electronic properties, facilitating charge transport and light emission. The molecular targets and pathways involved vary based on the specific use case, such as interaction with other molecules in a sensor or catalytic system.
相似化合物的比较
Similar Compounds
- 1,1’,3,3’-Tetraiodo-4H,4’H,6H,6’H-5,5’-spirobi[silolo[3,4-c]furan]
- 1,1’,3,3’-Tetraiodo-4H,4’H,6H,6’H-5,5’-spirobi[silolo[3,4-c]pyrrole]
Uniqueness
1,1’,3,3’-Tetraiodo-4H,4’H,6H,6’H-5,5’-spirobi[silolo[3,4-c]thiophene] is unique due to the presence of sulfur in its structure, which imparts distinct electronic and chemical properties compared to its oxygen or nitrogen analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.
属性
CAS 编号 |
138452-52-5 |
|---|---|
分子式 |
C12H8I4S2Si |
分子量 |
752.0 g/mol |
IUPAC 名称 |
1,1',3,3'-tetraiodo-5,5'-spirobi[4,6-dihydrosilolo[3,4-c]thiophene] |
InChI |
InChI=1S/C12H8I4S2Si/c13-9-5-1-19(2-6(5)10(14)17-9)3-7-8(4-19)12(16)18-11(7)15/h1-4H2 |
InChI 键 |
SCSYYUOIEFNYJL-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(SC(=C2C[Si]13CC4=C(SC(=C4C3)I)I)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


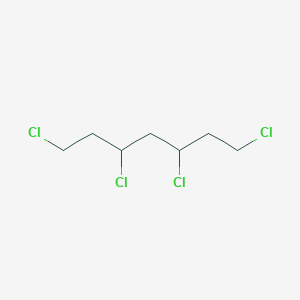
![4-[(Methylsulfanyl)methoxy]furan-2(5H)-one](/img/structure/B14273223.png)
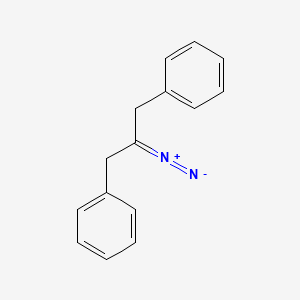
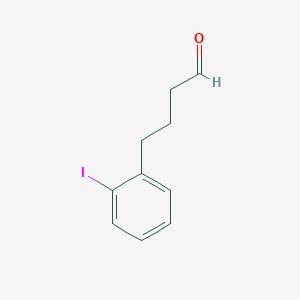
![2-[(4-Hydroxyphenyl)sulfanyl]ethyl [(4-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14273244.png)
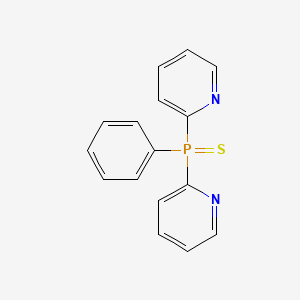
![(2R)-6-(2,6-dimethylpyridin-4-yl)-7-fluoro-2-methyl-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B14273258.png)
![2-Ethyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butane-1,3-dione](/img/structure/B14273270.png)
![O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate](/img/structure/B14273278.png)

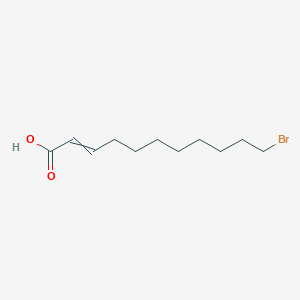

![Dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite](/img/structure/B14273307.png)

